N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
This compound features a 1,2,4-triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-methylphenyl group and at position 3 with a propanamide side chain. The amide side chain is further modified with a 2-(3,4-dimethoxyphenyl)ethyl group. The 3,4-dimethoxyphenyl moiety enhances hydrophilicity, while the 4-methylphenyl group contributes to lipophilicity, balancing solubility and membrane permeability. Its molecular formula is C₂₆H₂₇N₅O₃, with a calculated molecular weight of 457.53 g/mol.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-4-7-19(8-5-17)20-9-11-23-27-28-24(30(23)29-20)12-13-25(31)26-15-14-18-6-10-21(32-2)22(16-18)33-3/h4-11,16H,12-15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVUIABQDSRMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: This can be accomplished through an amidation reaction using propanoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or neurotransmitter release.
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazolo[4,3-b]Pyridazine Derivatives
The following table summarizes key structural and functional differences:
Key Comparative Findings
The benzimidazole side chain in enhances π-π stacking with aromatic residues in biological targets, improving binding affinity but possibly introducing hepatotoxicity risks.
Physicochemical Properties :
- Lipophilicity : The 4-methylphenyl group in the target compound confers moderate logP (~3.2), whereas the methoxy-substituted has lower logP (~2.8), affecting blood-brain barrier penetration.
- Solubility : The dimethoxy groups in the target compound improve aqueous solubility (estimated >50 µM) compared to methyl/methoxy analogues .
Toxicological Profiles: The ethanamine derivative exhibits acute oral toxicity (GHS Category 2) and severe eye irritation, likely due to its reactive amine group . The benzimidazole-containing compound may pose carcinogenic risks, as benzimidazoles are associated with DNA intercalation .
Synthetic Accessibility :
- The target compound’s 3,4-dimethoxyphenyl ethyl side chain requires multi-step synthesis, increasing complexity compared to simpler acetamide or methyl derivatives .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities. The presence of methoxy groups and an ethyl chain enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing triazole and pyridazine structures. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Protein Kinases : Compounds similar to this compound have been reported to inhibit key protein kinases involved in cancer progression. For instance, studies indicate that triazole derivatives can modulate kinase activity, leading to reduced cell proliferation in cancer lines such as MCF-7 and HCT-116 .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways. Research has demonstrated that similar triazole-containing compounds can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. This was observed in studies where derivatives were tested against leukemia and solid tumor cell lines .
The biological activity of this compound may involve several molecular interactions:
- Targeting Enzymatic Pathways : The compound likely interacts with specific enzymes that regulate cellular processes such as proliferation and apoptosis. For example, inhibition of histone deacetylases (HDACs) has been linked to enhanced anticancer effects in similar compounds .
- Modulation of Signaling Pathways : By affecting signaling pathways such as PI3K/Akt and MAPK/ERK, the compound may alter cellular responses to growth signals. This modulation can lead to reduced tumor growth and metastasis .
Case Studies
Several case studies have demonstrated the efficacy of triazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative with a similar structure showed an IC50 value of 1.18 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard treatments .
- Evaluation Against Multiple Cancer Types : In a broad screening against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN), certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics .
Data Table
| Compound Structure | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Similar Triazole | MCF-7 | 1.18 | Apoptosis Induction |
| Similar Triazole | PC-3 | 0.67 | Cell Cycle Arrest |
| Similar Triazole | HCT-116 | 0.80 | Inhibition of Kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
